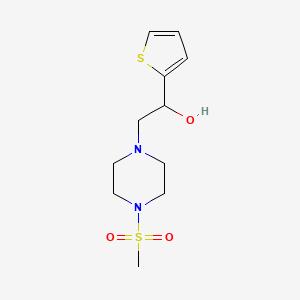

2-(4-(Methylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-(Methylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol is a synthetic organic compound that features a piperazine ring substituted with a methylsulfonyl group and a thiophene ring attached to an ethanol moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Methylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol typically involves the following steps:

-

Formation of the Piperazine Intermediate: : The starting material, piperazine, is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 4-(Methylsulfonyl)piperazine.

-

Thiophene Attachment: : The thiophene ring is introduced via a nucleophilic substitution reaction. This can be achieved by reacting 2-bromoethanol with thiophene-2-carbaldehyde under basic conditions to form 2-(thiophen-2-yl)ethanol.

-

Coupling Reaction: : The final step involves coupling 4-(Methylsulfonyl)piperazine with 2-(thiophen-2-yl)ethanol. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and purity. This often involves:

Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Purification Techniques: Employing advanced purification methods such as recrystallization, chromatography, or distillation to ensure the final product meets industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

-

Reduction: : Reduction reactions can target the sulfonyl group, converting it to a sulfide under appropriate conditions.

-

Substitution: : The ethanol moiety can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution Reagents: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Sulfides.

Substitution Products: Various ethers and esters depending on the substituent introduced.

Aplicaciones Científicas De Investigación

2-(4-(Methylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol has several applications in scientific research:

-

Medicinal Chemistry: : It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

-

Biological Studies: : The compound is used in studies investigating its effects on cellular processes, including its potential as an antimicrobial or anticancer agent.

-

Industrial Applications: : It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism by which 2-(4-(Methylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol exerts its effects involves:

Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or microbial inhibition.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-(Methylsulfonyl)piperazin-1-yl)ethanol:

1-(Thiophen-2-yl)ethanol: Lacks the piperazine and methylsulfonyl groups, limiting its use in medicinal chemistry.

Uniqueness

2-(4-(Methylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol is unique due to its combination of a piperazine ring with a methylsulfonyl group and a thiophene ring, providing a versatile scaffold for further chemical modifications and applications in various fields.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique properties

Actividad Biológica

2-(4-(Methylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a methylsulfonyl group and an ethanol moiety linked to a thiophen-2-yl group. The structural formula can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅N₃O₂S |

| Molecular Weight | 245.32 g/mol |

| CAS Number | 1219841-90-3 |

The biological activity of this compound is attributed to its interaction with various biological targets:

- Neurotransmitter Receptors : The piperazine moiety is known to interact with neurotransmitter systems, potentially influencing mood and cognitive functions.

- Enzyme Modulation : The thiophen group may play a role in modulating enzyme activities, particularly those involved in inflammatory pathways .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antiinflammatory Activity

Studies have shown that compounds with similar structures can inhibit microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammatory responses. For instance, derivatives of thiophene-based compounds have demonstrated selective inhibition of mPGES-1 in low micromolar ranges, suggesting potential for anti-inflammatory therapies .

Anticancer Potential

In vitro studies have indicated that related compounds can induce apoptosis in cancer cell lines. For example, specific modifications to the thiophene structure led to compounds that caused cell cycle arrest and increased subG0/G1 fractions in A549 lung cancer cells, indicating a potential for anticancer activity .

Case Study 1: Inhibition of mPGES-1

A study focused on the synthesis of thiophene derivatives found that one compound exhibited an IC50 value against mPGES-1 comparable to established inhibitors. This suggests that this compound could be developed as a lead compound for further exploration in inflammatory diseases .

Case Study 2: Neuroprotective Effects

Another investigation into piperazine derivatives highlighted their neuroprotective effects in models of neurodegeneration. Compounds similar to this compound showed promise in reducing oxidative stress markers and enhancing neuronal survival in vitro .

Comparative Analysis

A comparison with structurally similar compounds reveals unique properties:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | mPGES-1 Inhibitor | <10 |

| 1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-(phenylmethyl)urea | Moderate mPGES-1 Inhibitor | 15 |

| 3-thiophenecarboxylic acid derivatives | Anticancer | <20 |

Propiedades

IUPAC Name |

2-(4-methylsulfonylpiperazin-1-yl)-1-thiophen-2-ylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3S2/c1-18(15,16)13-6-4-12(5-7-13)9-10(14)11-3-2-8-17-11/h2-3,8,10,14H,4-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESNJQRXMTWFML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)CC(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.